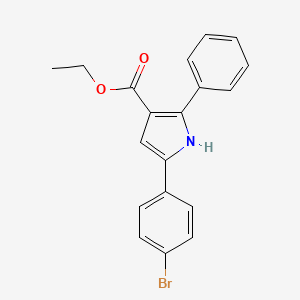

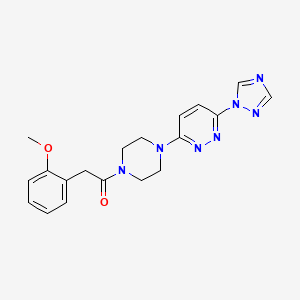

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the formation of an imine and a nitrile oxide functionality . For instance, a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure has been described . This process involves a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a series of events including the formation of a cyclic imine, rearrangement of the oxime into an isothiocyanate, and its subsequent elimination to render the final pyrrole product after tautomerization .科研应用

Synthetic Applications in Heterocycles

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has been explored for its applications in synthesizing various heterocyclic compounds. For instance, its derivatives have been used in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005). This process involves the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution.

Oxidation Studies

Another area of research is the oxidation of pyrrole derivatives, including ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate. Studies have shown that these compounds can undergo aerial oxidation, leading to the formation of 2-hydroxy-2H-pyrroles. This oxidation process has been characterized using spectroscopic methods and crystallographic analysis (Cirrincione et al., 1987).

Spectroscopic and Theoretical Studies

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has also been a subject in spectroscopic and theoretical studies. For example, research involving 1H, 13C, and 15N NMR spectroscopy, as well as GIAO DFT calculations, has been conducted to determine the configuration and properties of the compound (Lyčka et al., 2010).

Photoisomerisation Research

The compound has been studied for its photoisomerisation properties. Research involving the analysis of absorption and fluorescence spectra of its derivatives at various temperatures has been carried out. This includes investigations into E-Z photoisomerisation, providing insights into the stability and deactivation channels of these compounds (Vyňuchal et al., 2008).

Synthesis and Characterization

There is ongoing research in the synthesis and characterization of new compounds using ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate. These studies involve a range of techniques such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis to characterize the synthesized compounds (Idhayadhulla et al., 2010).

未来方向

The future directions for research on Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate could involve further exploration of its synthesis, molecular structure, and potential applications. For instance, the development of new routes towards highly substituted pyrroles that harness alternative synthetic strategies could be a promising area of research .

性质

IUPAC Name |

ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQFMOLPXRFZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)

![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)